N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a fluorophenyl group, and a cyclopropyl-methoxyethyl side chain, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-21-9-13(10-6-7-10)19-15(20)14-8-18-16(22-14)11-4-2-3-5-12(11)17/h2-5,8,10,13H,6-7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAMQBVICIKONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)C2=CN=C(S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Cyclopropyl-Methoxyethyl Side Chain: This step involves the alkylation of the thiazole compound with a cyclopropyl-methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyethyl side chain.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development in areas such as anti-inflammatory, antimicrobial, or anticancer therapies.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity profile make it suitable for diverse applications.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropyl-2-methoxyethyl)-2-(2-chlorophenyl)-1,3-thiazole-5-carboxamide
- N-(1-cyclopropyl-2-methoxyethyl)-2-(2-bromophenyl)-1,3-thiazole-5-carboxamide
- N-(1-cyclopropyl-2-methoxyethyl)-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Uniqueness
Compared to these similar compounds, N-(1-cyclopropyl-2-methoxyethyl)-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
